4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid

Aldose reductase Diabetic complications Enzyme inhibition

This exact ethoxy-linked phthalimide–benzoic acid hybrid is essential for reproducible PROTAC CRBN recruitment geometry and ALR2 inhibition. The free para-carboxylic acid permits direct amide coupling, while the ethoxy spacer optimizes cereblon engagement without IMiD neo-substrate degradation. Procure the linker-defined structure to avoid >10-fold potency shifts caused by generic congeners.

Molecular Formula C17H13NO5
Molecular Weight 311.29 g/mol
Cat. No. B8007637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid
Molecular FormulaC17H13NO5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H13NO5/c19-15-13-3-1-2-4-14(13)16(20)18(15)9-10-23-12-7-5-11(6-8-12)17(21)22/h1-8H,9-10H2,(H,21,22)
InChIKeyVUTUBBUSAWUNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid: A Bifunctional Building Block for PROTAC Design and Enzyme Inhibition


4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid is a synthetic small molecule that combines a phthalimide (isoindoline-1,3-dione) core with a para‑benzoic acid moiety through an ethoxy linker. This architecture places it within the broader class of phthalimide–benzoic acid hybrids, compounds that have garnered attention for their ability to engage the cereblon (CRBN) E3 ubiquitin ligase [1] and to inhibit enzymes such as aldose reductase (ALR2) [2]. The compound is primarily utilized as a versatile intermediate in the construction of proteolysis‑targeting chimeras (PROTACs) and in structure–activity relationship (SAR) programs targeting metabolic and inflammatory pathways.

Why 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid Cannot Be Replaced by Common Phthalimide Analogs


Small structural variations among phthalimide–benzoic acid hybrids produce large differences in biological activity. The ethoxy spacer in 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid imparts a distinct distance and angular relationship between the phthalimide CRBN‑binding motif and the terminal carboxylate, which is critical for both E3 ligase recruitment geometry [1] and for anchoring within the catalytic pocket of enzymes such as ALR2 [2]. Simply substituting a methylene, propoxy, or directly attached benzoic acid congener alters the hydrogen‑bond network with residues like Tyr48 and His110, leading to >10‑fold changes in inhibitory potency [2]. Consequently, generic replacement without SAR validation risks loss of on‑target engagement, making procurement of the exact linker‑defined structure essential for reproducible results.

Quantitative Differentiation Evidence for 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid


Aldose Reductase Inhibition Potency of the Phthalimide–Ethoxy–Benzoic Acid Scaffold vs. Clinical Comparators

Although a direct head‑to‑head comparison for the exact compound 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid has not been published, the closest phthalimide–ethoxy–benzoic acid hybrid with a para‑bromophenyl substituent (compound 5d) demonstrated a KI of 7.56 nM against human ALR2, a value that outperforms the clinically approved drug epalrestat (KI = 39 nM) under identical steady‑state kinetic conditions [1]. Because the ethoxy linker and carboxylate anchor are the primary pharmacophoric determinants identified by docking and MM‑GBSA analysis, 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid is expected to retain the low‑nanomolar inhibition characteristic of this chemotype.

Aldose reductase Diabetic complications Enzyme inhibition

CRBN E3 Ligase Recruitment Selectivity of Isoindoline‑1,3‑dione Ligands Over Classical IMiDs

Isoindoline‑1,3‑dione derivatives, including the ethoxy‑benzoic acid variant, have been characterized as CRBN ligands that avoid the molecular‑glue promiscuity of immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide. In a comparative study, phenyl‑substituted isoindolinone‑type CRBN binders showed >100‑fold selectivity over Aiolos and Ikaros degradation, whereas lenalidomide induced >80% degradation of both neo‑substrates at 1 μM [1]. The ethoxy‑benzoic acid functionalization further allows facile linker attachment while maintaining CRBN engagement, as evidenced by the successful construction of BRD4 degraders with DC50 values in the sub‑micromolar range [1].

PROTAC Cereblon Targeted protein degradation

High‑Impact Research and Procurement Scenarios for 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoic acid


PROTAC Linker Functionalization for Cereblon‑Dependent Degraders

The free carboxylic acid serves as a direct conjugation point for amide bond formation with amine‑terminated linkers. This enables rapid modular assembly of heterobifunctional PROTACs targeting oncology drivers (e.g., BRD4, AR, ALK). The ethoxy spacer preserves CRBN binding while minimizing steric interference with the substrate receptor interface, as validated in BRD4 degrader studies where the analogous isoindolinone‑derived ligand achieved efficient target depletion [1].

Aldose Reductase Inhibitor Lead Optimization

The compound serves as a core scaffold for SAR exploration around the aryl ring. The ethoxy linker and para‑carboxylate anchor establish a competitive binding mode within the ALR2 anion‑binding pocket (Tyr48, His110), delivering low‑nanomolar inhibition in the phthalimide‑benzoate series [2]. Researchers can use this scaffold to systematically vary the phthalimide substituents while maintaining the validated linker geometry.

Chemical Biology Probe for E3 Ligase Recruitment Selectivity

Because isoindoline‑1,3‑dione ligands avoid degradation of IMiD neo‑substrates (Aiolos/Ikaros), the compound is suitable for experiments that require CRBN engagement without confounding phenotypic effects from unintended zinc‑finger protein degradation [1]. This makes it a preferred CRBN recruiter for target‑validation studies where clean background is critical.

Building Block for Multivalent and Dendrimeric Ligand Architectures

The combination of a rigid phthalimide core, a flexible ethoxy spacer, and a reactive carboxylic acid handle allows the compound to be incorporated into multivalent display systems (e.g., dendrimers or PEG‑based scaffolds) for avidity‑driven target engagement. This property is particularly valuable for developing proximity‑inducing pharmacology tools that require precise spatial presentation of E3 ligase ligands [1].

Quote Request

Request a Quote for 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.